
1-((3-chlorobenzyl)oxy)-N-(2-(methylthio)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-((3-chlorobenzyl)oxy)-N-(2-(methylthio)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide" is a complex molecule that may be related to the family of pyridinecarboxamides and pyrrolidine carboxylic acid derivatives. These compounds are known for their potential in various biological activities, including antioxidant properties. The structure of the compound suggests the presence of a pyridine ring, a carboxamide group, and substituents that may influence its electronic properties and interaction landscapes .
Synthesis Analysis
While the exact synthesis of the compound is not detailed in the provided papers, similar compounds have been synthesized through reactions involving substituted pyridinecarbonyl chlorides and amino chlorobenzenes . The synthesis process typically involves the formation of amide bonds and may include steps to introduce specific substituents like chloro, hydroxyl, and methylthio groups. The synthesis of related compounds has been achieved with the aim of exploring their physicochemical properties and potential biological activities .
Molecular Structure Analysis
The molecular structure of pyridinecarboxamides and related compounds has been extensively studied, with single crystal X-ray diffraction being a common method for determining the precise arrangement of atoms within the molecule . The structure is likely to exhibit hydrogen bonding, which can influence the molecule's planarity and interaction with other molecules. In the case of chlorophenylpyridinecarboxamides, intramolecular hydrogen bonding and amide-amide intermolecular interactions have been noted, which could also be relevant for the compound .
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the presence of functional groups like the carboxamide, which can participate in hydrogen bonding and other non-covalent interactions. The chlorobenzyl and methylthio substituents may also affect the molecule's reactivity, potentially through electronic effects or steric hindrance. The interaction environments of chlorinated compounds have been probed using Hirshfeld surface analysis and contact enrichment studies, which could provide insights into the reactivity of the compound .
Physical and Chemical Properties Analysis
The physical properties, such as melting temperatures, of chlorophenylpyridinecarboxamides have been shown to depend on lattice energy and molecular symmetry, following Carnelley’s rule. The melting points can be predicted from a linear regression of these variables . The chemical properties, including antioxidant activity, have been evaluated in related compounds using methods like DPPH radical scavenging and reducing power assay, revealing that some derivatives exhibit significant antioxidant potential . These methods could be applied to the compound to assess its properties.
特性
IUPAC Name |
1-[(3-chlorophenyl)methoxy]-N-(2-methylsulfanylphenyl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3S/c1-27-18-10-3-2-9-17(18)22-19(24)16-8-5-11-23(20(16)25)26-13-14-6-4-7-15(21)12-14/h2-12H,13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUYEYIORVIMPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)OCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]thio]-N-(2-thiazolyl)acetamide](/img/structure/B3020184.png)
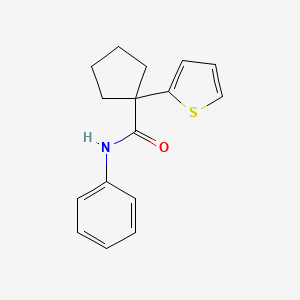

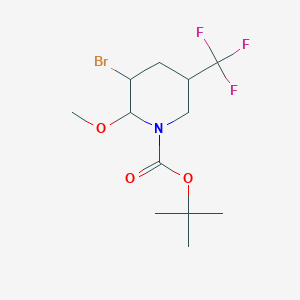
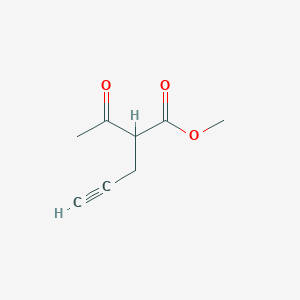
![N-Cyclopropyl-N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]pyrimidin-4-amine](/img/structure/B3020191.png)
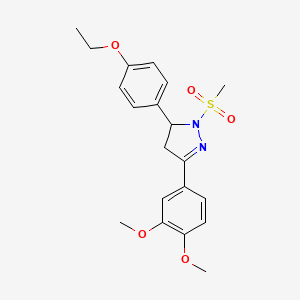
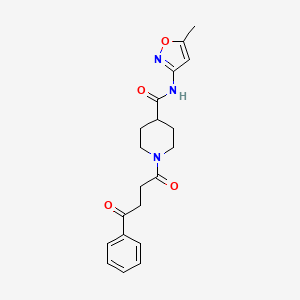
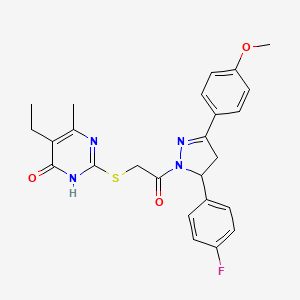

![5-[(Prop-2-enoylamino)methyl]pyridine-2-carboxamide](/img/structure/B3020198.png)

